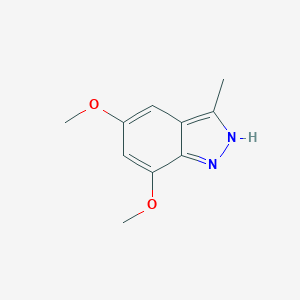

5,7-Dimethoxy-3-methylindazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEQJYKKYFAOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438882 | |

| Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154876-15-0 | |

| Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dimethoxy 3 Methylindazole

Established Chemical Synthesis Pathways

The most direct and documented synthesis involves the formation of a key hydrazide intermediate followed by a reductive cyclization. orgsyn.orgnih.gov

Condensation Reactions Involving Hydrazine (B178648) Derivatives

A key strategy for synthesizing the indazole ring system involves the reaction of aryl ketones with hydrazine derivatives. thieme-connect.de In the specific case of 5,7-Dimethoxy-3-methylindazole, the synthesis begins with 3',5'-Dimethoxyacetophenone (B1266429). scientificlabs.co.uksigmaaldrich.com A highly effective method involves an electrophilic amination of this starting material. nih.gov One established procedure utilizes bis(trichloroethyl) azodicarboxylate in the presence of a Lewis acid like boron trifluoride etherate (BF₃•Et₂O). orgsyn.orgnih.gov This reaction forms a protected hydrazide intermediate, which is crucial for the subsequent cyclization step. orgsyn.org

This modern amination approach is considered more straightforward than traditional methods which would necessitate a longer, four-step sequence to introduce the required hydrazine functionality. orgsyn.org

Cyclization of Hydrazide Intermediates

Following the formation of the arylhydrazide intermediate from 3',5'-Dimethoxyacetophenone, the next critical step is the cyclization to form the indazole ring. This transformation is typically achieved through a reductive process. A well-documented method employs zinc dust in acetic acid. orgsyn.org The zinc acts as a reducing agent, facilitating the cleavage of the protective groups and the intramolecular ring closure to yield this compound. orgsyn.org

A plausible mechanism suggests that one of the trichloro ester protecting groups is removed first, followed by the cyclization and then a rapid cleavage of the second ester group. orgsyn.org It is considered unlikely that the reaction proceeds through a free hydrazine intermediate, as the corresponding aniline (B41778) byproduct is not detected. orgsyn.org

The table below summarizes the reagents and conditions for a documented two-step synthesis of this compound. orgsyn.org

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product |

| 1. Hydrazide Formation | 3',5'-Dimethoxyacetophenone | bis(trichloroethyl) azodicarboxylate, Trifluoromethanesulfonic acid | Dichloromethane (CH₂Cl₂) | Room temperature, 5.5 hours | Aryltrichlorohydrazide intermediate |

| 2. Reductive Cyclization | Aryltrichlorohydrazide intermediate | Zinc dust | Acetic Acid | Internal temperature raised to 35°C, ~3 hours | This compound |

Alternative Routes via Nitration and Reduction Approaches

While the direct amination of 3',5'-dimethoxyacetophenone is an efficient route, classic indazole syntheses provide a more traditional, albeit longer, alternative pathway. orgsyn.org This theoretical multi-step approach would involve: orgsyn.org

Nitration: Introduction of a nitro group onto an appropriate aromatic precursor.

Reduction: Conversion of the nitro group to an aniline (amino group).

Diazotization: Transformation of the aniline into a diazonium salt.

Reduction: Conversion of the diazonium salt to a hydrazine derivative, which would then undergo spontaneous or induced cyclization.

This sequence highlights the fundamental transformations often required in heterocyclic synthesis. orgsyn.org For instance, the synthesis of related quinones from indazole precursors often involves nitration and reduction steps to functionalize the aromatic ring. nih.gov Sequences involving the nitration of a substituted acetophenone (B1666503), followed by reduction of both the nitro group and the ketone, and subsequent diazotization and cyclization represent a standard, though less direct, synthetic design. nih.govthieme-connect.de

Strategies Involving Methylation

In the primary synthesis of this compound, the methyl and methoxy (B1213986) groups are present in the starting material, 3',5'-Dimethoxyacetophenone. orgsyn.orgnih.gov The acetyl group of the acetophenone provides the carbon atoms for the 3-position methyl group and the C3 of the indazole ring upon cyclization. orgsyn.org

In a broader synthetic context, methylation strategies are crucial for creating substituted indazoles. Methylation of a precursor dihydroxy-indazole could be performed using reagents like dimethyl sulfate (B86663) or methyl iodide, although achieving regioselectivity can be a challenge. researchgate.netresearchgate.net For N-methylation of the indazole ring, various reagents are used, with the choice of conditions (acidic vs. basic) influencing whether the N-1 or N-2 isomer is formed. researchgate.net For instance, using methyl 2,2,2-trichloroacetimidate has been reported as a method for regioselective methylation of indazoles. researchgate.net However, for the title compound, these methods are less relevant as the required substituents are incorporated from the start. orgsyn.org

Methodological Considerations in Organic Synthesis

Careful monitoring of the reaction progress is essential to ensure high yields and purity of the final product.

Reaction Progress Monitoring Techniques

In the synthesis of this compound, Thin-Layer Chromatography (TLC) is explicitly used to monitor the progress of the reductive cyclization step. orgsyn.org The disappearance of the hydrazide intermediate, which has a specific retention factor (R_f = 0.3) in a 30% ethyl acetate (B1210297) in hexane (B92381) solvent system, indicates the completion of the reaction. orgsyn.org

In addition to TLC, which provides a rapid and cost-effective means of analysis, other modern techniques are commonly employed in organic synthesis to monitor reactions. These can include:

High-Performance Liquid Chromatography (HPLC) for more quantitative analysis of reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS), which can be used for "Multiple Reaction Monitoring" to track the consumption of reactants and formation of products with high sensitivity and specificity. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to analyze crude reaction mixtures to determine the ratio of starting material to product.

Spectroscopic Validation of Synthetic Intermediates and Final Products

The structural confirmation of this compound and its synthetic intermediates is achieved through various spectroscopic techniques.

For the final product, This compound , the following data has been reported:

Mass Spectrometry (MS): The molecular ion peak (M+) is observed at m/z 208.0194, which corresponds to the molecular formula C10H8O3S. nih.gov Another source reports the molecular weight as 192.214480 g/mol for the molecular formula C10H12N2O2. alfa-chemistry.com

Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands are observed at 3066, 2923, 1680, 1640, 1596, 1535, 1468, 1329, 1246, 1083, 968, 858, and 792 cm⁻¹. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) (300 MHz, CDCl₃): Chemical shifts (δ) are observed at 7.22 (1H, s), 5.94 (1H, s), 3.86 (3H, s), and 2.56 (3H, s). nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) (75 MHz, CDCl₃): Chemical shifts (δ) are observed at 179.9, 175.9, 160.0, 148.5, 142.4, 139.4, 124.1, 108.3, 56.7, and 15.9. nih.gov

For a key intermediate, methyl 5-methoxy-3-methyl-4-nitrobenzofuran-2-carboxylate , the spectroscopic data includes:

IR Spectroscopy (KBr): Peaks at 3103, 2996, 2945, 1706, 1629, and 1588 cm⁻¹. nih.gov

¹H NMR (300 MHz, CDCl₃): δ 7.64 (1H, d, J=9.1 Hz), 7.20 (1H, d, J=9.1 Hz), 3.99 (3H, s), 3.96 (3H, s), and 2.47 (3H, s). nih.gov

¹³C NMR (75 MHz, CDCl₃): δ 160.0, 148.8, 147.6, 143.3, 133.6, 123.0, 121.5, 115.1, 113.7, 57.7, 52.4, and 8.9. nih.gov

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Shifts |

|---|---|

| Mass Spectrometry (MS) | m/z 208.0194 (M+) nih.gov |

| Infrared (IR) (cm⁻¹) | 3066, 2923, 1680, 1640, 1596, 1535, 1468, 1329, 1246, 1083, 968, 858, 792 nih.gov |

| ¹H NMR (δ, ppm) | 7.22 (s, 1H), 5.94 (s, 1H), 3.86 (s, 3H), 2.56 (s, 3H) nih.gov |

| ¹³C NMR (δ, ppm) | 179.9, 175.9, 160.0, 148.5, 142.4, 139.4, 124.1, 108.3, 56.7, 15.9 nih.gov |

Purification Methodologies

Purification of the crude product is essential to obtain pure this compound. The primary method employed is flash chromatography . nih.govorgsyn.org

After the reaction work-up, which includes extraction with ethyl acetate and washing with saturated aqueous sodium bicarbonate and water, the organic layer is dried and evaporated to yield a residue. nih.gov This residue is then subjected to flash chromatography. nih.gov A common eluent system for this purification is a mixture of ethyl acetate and light petroleum. nih.gov

In one procedure, after the reductive cyclization with zinc, the reaction mixture is filtered through Celite. nih.gov Following extraction and drying, the resulting crude product is purified by flash chromatography. nih.gov Another detailed procedure specifies filtering the reaction mixture over Celite and washing carefully with dichloromethane. orgsyn.org

For the intermediate hydrazide, purification can be achieved by heating the crude mixture in ethyl acetate until dissolution, followed by cooling to induce crystallization. orgsyn.org The resulting solid is then collected by filtration. orgsyn.org

Research on Yield Optimization and Scalability

Research has focused on optimizing the yield and ensuring the scalability of the synthesis of this compound. One reported synthesis yielded 5% of the final product. nih.gov Another, more detailed procedure, which can be considered for larger scale synthesis, reports a yield based on the starting amount of 3,5-dimethoxyacetophenone. orgsyn.org

Key factors influencing yield and scalability include:

Reagent Stoichiometry: The molar ratios of reactants, such as the use of 1.2 equivalents of bis(2,2,2-trichloroethyl) azodicarboxylate (BTCEAD) relative to the starting acetophenone, are optimized. orgsyn.org

Catalyst Loading: The use of a catalytic amount (0.1 equivalents) of trifluoromethanesulfonic acid is noted. orgsyn.org

Reaction Conditions: Careful control of temperature, particularly during the addition of reagents, is crucial. orgsyn.org

Purification Efficiency: The effectiveness of the chromatographic purification step directly impacts the final isolated yield. nih.gov The use of large-scale purification techniques would be a consideration for scalability. google.com

While specific studies on the large-scale industrial production of this particular compound are not detailed in the provided sources, the principles of process chemistry, such as minimizing dilute reaction conditions and excessive reagent use, would be applicable for scaling up the synthesis. google.com

Comparative Analysis of Synthetic Routes

The described two-step synthesis of this compound from 3,5-dimethoxyacetophenone is presented as a "straightforward" method. orgsyn.org A key advantage of this route is its efficiency compared to more traditional, multi-step approaches. orgsyn.org

A standard, classical synthesis for introducing a hydrazine group into an acetophenone molecule would typically involve a four-step sequence:

Nitration of the aromatic ring.

Reduction of the nitro group to an aniline.

Diazotization of the aniline.

Reduction of the resulting diazonium salt to the hydrazine. orgsyn.org

The modern amination reaction using an azodicarboxylate circumvents this lengthy and often lower-yielding sequence, making it a more efficient and preferable route. orgsyn.org This highlights a significant advancement in synthetic methodology for this class of compounds.

Mechanistic Elucidation of Synthesis Pathways

The formation of the indazole ring from the acetophenone precursor proceeds through a plausible, well-understood mechanism. orgsyn.org

The first step is the formation of a hydrazine intermediate. This is an electrophilic amination reaction where the enolate of the acetophenone, formed under the influence of the Lewis acid, attacks the nitrogen of the bis(2,2,2-trichloroethyl) azodicarboxylate (BTCEAD). orgsyn.org

The second step is the reductive cyclization of the formed hydrazide. In the presence of zinc dust and acetic acid, the hydrazide undergoes a reductive process. This is followed by an intramolecular cyclization where the newly formed amino group attacks the carbonyl carbon of the former acetyl group. Subsequent dehydration then leads to the formation of the aromatic indazole ring system. orgsyn.org This cyclization is a key ring-forming step that establishes the core heterocyclic structure of the final product. orgsyn.org

Chemical Reactivity and Derivatization Studies of 5,7 Dimethoxy 3 Methylindazole

Oxidation Reactions of Methoxy (B1213986) Groups

The methoxy groups at the 5- and 7-positions are generally stable but can undergo cleavage under specific conditions to form the corresponding dihydroxy indazole. This demethylation is a critical step in the synthesis of certain derivatives, such as indazolequinones. nih.gov While direct oxidation of the ether's methyl group is not a commonly reported transformation for this molecule, the cleavage of the ether linkage, often under oxidative or harsh conditions, allows for subsequent oxidation of the resulting phenolic hydroxyl groups. nih.govnih.govpreprints.org For instance, the synthesis of indazolequinones from 5,7-dimethoxy-3-methylindazole proceeds via intermediates where the methoxy groups are converted to hydroxyls, which are then oxidized to carbonyls. nih.gov

Reduction Reactions of Substituted Moieties

The amenability of substituted this compound derivatives to reduction is a key feature in multi-step synthetic pathways. A prominent example is the reduction of a nitro group, introduced onto the benzene (B151609) ring via electrophilic substitution. In the synthesis of indazolequinones, a nitro-substituted this compound intermediate is readily reduced to the corresponding amine. nih.gov This reduction is typically achieved using standard reagents such as tin(II) chloride in ethanol (B145695) or through catalytic hydrogenation. nih.gov

The resulting amino group is crucial for further transformations, including its conversion into a hydroxyl group, which is a precursor for subsequent oxidation to a quinone. nih.gov This reduction step highlights the utility of the nitro group as a synthetic handle for introducing other functionalities onto the indazole ring.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Source |

| Nitro Group Reduction | Ethyl 5-methoxy-3-methyl-4-nitrobenzothiophene-2-carboxylate | Tin powder, Hydrochloric acid (3 M), Ethanol, Reflux | Ethyl 4-amino-5-methoxy-3-methylbenzothiophene-2-carboxylate | 86% | nih.gov |

| Reductive Cyclization | Hydrazide intermediate | Zinc dust, Acetic acid | This compound | Not specified | shinetsusilicone-global.com |

Note: The table includes an analogous reduction reaction from the source for illustrative purposes, as the specific yield for the indazole was not detailed.

Electrophilic Substitution Investigations on the Benzene Ring

The benzene portion of the this compound ring is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the C4 and C6 positions are the most probable sites for substitution.

A key example of this reactivity is the nitration of this compound. nih.gov This reaction is typically carried out using nitric acid in a solvent such as acetic acid. The reaction yields a nitro-substituted indazole, which serves as a versatile intermediate for further chemical modifications, including reduction to an amine (as discussed in section 3.2) and subsequent conversion to other functional groups. nih.gov

| Reaction Type | Substrate | Reagents | Product | Source |

| Nitration | This compound | Nitric acid, Acetic acid | 5,7-Dimethoxy-3-methyl-4-nitroindazole | nih.gov |

| Analogous Nitration | Methyl 5-methoxy-3-methylbenzofuran-2-carboxylate | Nitric acid, Acetic acid | Mixture of 4-nitro and 6-nitro products | nih.gov |

Regioselective Functionalization at Specific Positions

Beyond the benzene ring, the pyrazole (B372694) moiety of the indazole core offers sites for regioselective functionalization. The C3 position, already bearing a methyl group in the parent compound, is a common target for further modification in related indazole systems. While specific studies on C3-functionalization of this compound are not extensively detailed, general methods for indazole chemistry are applicable. These include halogenation reactions, such as bromination or iodination, which introduce a handle for subsequent metal-catalyzed cross-coupling reactions.

For instance, N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3-position in various indazole scaffolds. Similarly, iodine in the presence of a base can achieve C3-iodination. These halogenated indazoles are valuable precursors for introducing alkyl, alkenyl, and aryl groups through reactions like Suzuki or Negishi couplings.

Design and Synthesis of Analogues and Derivatives

The this compound scaffold has been utilized as a starting point for the design and synthesis of novel analogues with potential biological activity. Researchers have explored modifications at various positions to develop compounds for specific therapeutic targets.

One area of investigation involves creating indazole bioisosteres of tryptamines for activity at serotonin (B10506) receptors. nih.gov In these studies, analogues are synthesized by coupling substituted indazoles with other cyclic moieties using techniques like the Suzuki-Miyaura reaction. nih.gov This approach allows for the systematic exploration of structure-activity relationships by varying the substituents on the indazole ring and the nature of the coupled fragment. nih.gov

Another research direction has focused on developing 6-substituted aminoindazole derivatives as potential anticancer agents. preprints.org In this work, various benzyl (B1604629) and other groups were introduced at the N1 position and at the 6-amino group of the indazole core to create a library of compounds. preprints.org These studies demonstrate how the core structure can be systematically derivatized to optimize biological activity, leading to the identification of potent lead compounds. preprints.org

| Synthesis Strategy | Target Analogues | Key Reactions | Purpose | Source |

| Suzuki-Miyaura Coupling | Indazole-tetrahydropyridines | Coupling of substituted indazoles with a boronate ester | Serotonin receptor agonists | nih.gov |

| N-Alkylation / Acylation | 6-Substituted aminoindazoles | Reductive amination, N-alkylation | Anticancer agents (IDO1 inhibitors) | preprints.org |

Pharmacological Mechanisms of Action of 5,7 Dimethoxy 3 Methylindazole

Molecular Target Identification and Characterization

The pharmacological profile of 5,7-Dimethoxy-3-methylindazole is likely defined by its interactions with specific protein targets, including cell surface receptors and intracellular enzymes.

The indazole ring is an effective bioisostere for the indole (B1671886) nucleus found in endogenous ligands like serotonin (B10506). nih.govsemanticscholar.org This structural mimicry suggests that indazole derivatives can interact with serotonin receptors. Research on indazole analogs of psychoactive tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), has shown that these compounds can act as potent agonists at serotonin 2A (5-HT2A) receptors. nih.govsemanticscholar.org

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for classic psychedelic drugs and is involved in modulating perception and mood. nih.govwikipedia.org Activation of the 5-HT2A receptor initiates Gq/G11 signaling cascades. wikipedia.org The binding of ligands to serotonin receptors occurs within an orthosteric pocket formed by conserved amino acid residues. nih.gov Given that this compound shares the core indazole structure with known serotonergic agonists, it may exhibit affinity for serotonin receptors, particularly the 5-HT2 family. nih.govsemanticscholar.org

The indazole scaffold is a prominent feature in a multitude of enzyme inhibitors, particularly those targeting protein kinases and glutaminyl cyclase (QC). rsc.orgnih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. acs.org Indazole derivatives have been successfully developed as inhibitors of various kinases by competing with ATP at the enzyme's binding site. researchgate.netrcsb.org Structure-activity relationship (SAR) studies on different series of indazole compounds have demonstrated potent inhibitory activity against several key kinases:

Extracellular signal-regulated kinase (ERK1/2): Indazole amides have been identified as potent inhibitors of ERK1/2. nih.gov

Phosphoinositide 3-kinase (PI3K) Pathway: 3-Ethynyl-1H-indazoles have shown inhibitory activity against PI3K, PDK1, and mTOR, critical components of the PI3K/AKT/mTOR signaling pathway. nih.govacs.org

Protein Kinase B (Akt): Heteroaryl-pyridine indazole analogues are reported as potent, ATP-competitive, and reversible inhibitors of Akt. researchgate.net

Fibroblast Growth Factor Receptor (FGFR): Indazole derivatives have been developed as inhibitors of FGFR kinases, with substitutions on the indazole ring significantly influencing potency. rsc.orgmdpi.com

Glycogen Synthase Kinase-3 (GSK-3): 5-substituted-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors. rsc.orgnih.gov Notably, studies have shown that a methoxy (B1213986) group at the 5-position of the indazole ring is important for high potency against GSK-3. nih.gov

The 5,7-dimethoxy substitution on the indazole ring of the title compound may contribute to its kinase inhibitory profile, potentially enhancing its potency and selectivity for certain kinases like GSK-3. nih.gov

Glutaminyl Cyclase (QC) Inhibition: Glutaminyl cyclase is a zinc-dependent enzyme involved in the formation of pyroglutamate-amyloid-β (pE-Aβ), a key neurotoxic species in Alzheimer's disease. nih.gov Inhibition of QC is a therapeutic strategy to reduce the formation of these toxic peptides. nih.govnih.gov Research has identified potent QC inhibitors by replacing a 3,4-dimethoxyphenyl group with a bioisosteric indazole surrogate. nih.gov Specifically, derivatives containing a 3-methylindazole moiety have been shown to be highly potent human QC inhibitors, with IC50 values in the low nanomolar range. nih.gov This suggests that this compound, which contains the 3-methylindazole core, has the potential to act as an inhibitor of glutaminyl cyclase. nih.gov

Modulation of Intracellular Signaling Pathways

By interacting with receptors and inhibiting enzymes, this compound can modulate key intracellular signaling pathways.

Serotonergic Pathways: Potential agonism at 5-HT2A receptors would lead to the activation of the Gq/G11 pathway, resulting in the stimulation of phospholipase C and subsequent increases in intracellular inositol (B14025) phosphates and diacylglycerol. wikipedia.org

Kinase-Mediated Pathways: Inhibition of kinases such as PI3K, Akt, and ERK would directly interfere with major signaling cascades that control cell proliferation, survival, differentiation, and migration. nih.govresearchgate.netscispace.com The PI3K/AKT/mTOR network is one of the most critical pathways in cancer, and its inhibition is a major focus of anticancer drug development. researchgate.netscienceopen.com Similarly, the MAPK/ERK pathway is crucial for cell growth, and its inhibition can halt the proliferation of cancer cells. nih.gov Inhibition of GSK-3 can also impact a broad spectrum of cellular responses and can sensitize cancer cells to other kinase inhibitors. nih.gov

JAK-STAT Pathway: Some indazole derivatives have been investigated as Janus kinase (JAK) inhibitors, suggesting a potential to modulate the JAK-STAT signaling pathway, which is vital for immune responses and cell growth. nih.gov

Interactions with Nucleic Acids

The indazole moiety, as a purine (B94841) analog, has the potential to interact with nucleic acids. nih.gov Some metal complexes incorporating indazole-based ligands have been shown to bind to DNA. nih.gov For instance, an indazole-based gold(III) pincer complex was found to interact with DNA through a dual mechanism of minor groove binding and alkylation. nih.gov Spectroscopic and biomolecular simulations confirmed the complex's affinity for DNA, with binding constants indicating a strong interaction. nih.gov Furthermore, other indazole derivatives have been investigated as components of nucleic acid binding dyes. google.com While these examples involve modified indazoles or metal complexes, they establish that the indazole scaffold can be directed to interact with DNA, suggesting a potential, though likely weaker, intrinsic ability of this compound to associate with nucleic acids.

Structural Determinants of Binding Affinity and Target Specificity

The binding affinity and selectivity of this compound for its molecular targets are governed by its specific structural features.

The Indazole Core: The indazole ring itself is a crucial pharmacophore, serving as a rigid scaffold for the presentation of various functional groups. researchgate.net Its role as a bioisostere of indole is critical for its interaction with serotonin receptors. nih.govsemanticscholar.org Studies comparing indazoles to isosteric pyrazolopyridine rings found that the indazole core was superior for PI3Kα inhibition, highlighting its importance for kinase binding. nih.govacs.org

The 3-Methyl Group: The methyl group at the 3-position is a key feature. In the context of QC inhibition, 3-methylindazole derivatives are highly potent. nih.gov This substitution can provide favorable hydrophobic interactions within the enzyme's active site and contribute to binding affinity.

The 5,7-Dimethoxy Groups: The position and nature of substituents on the benzene (B151609) ring of the indazole are critical for activity and selectivity. Methoxy groups, being hydrogen bond acceptors and affecting electron distribution, can significantly influence binding. rsc.orgnih.gov For instance, in a series of GSK-3 inhibitors, a methoxy group at the 5-position was found to be more favorable for potency than a methyl group. nih.gov The specific 5,7-dimethoxy pattern can fine-tune the molecule's properties, such as its interaction with specific residues in a binding pocket. For example, in inhibitors of VEGFR-2, methoxy derivatives showed higher potency compared to alkyl or halogen-substituted compounds. rsc.orgnih.gov

These structural elements collectively determine the molecule's ability to fit into specific binding pockets, form hydrogen bonds, and engage in hydrophobic or electrostatic interactions, thereby defining the pharmacological profile of this compound.

Biological Activities and Therapeutic Potential of 5,7 Dimethoxy 3 Methylindazole

Anticancer Research Applications

To establish the anticancer potential of 5,7-Dimethoxy-3-methylindazole, a systematic evaluation of its effects on cancer cells would be the first critical step.

Inhibition of Cancer Cell Proliferation

A primary indicator of anticancer activity is the ability of a compound to inhibit the uncontrolled growth of cancer cells. Initial studies would involve treating various cancer cell lines with this compound to determine its effect on cell proliferation. Should such studies be conducted, the results would typically be presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Hypothetical Data on Inhibition of Cancer Cell Proliferation by this compound (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Apoptosis Induction Mechanisms (e.g., Caspase Pathway Activation)

A key mechanism by which many chemotherapy drugs work is by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.complos.org This process is tightly regulated by a cascade of proteins, most notably caspases. mdpi.com Research into this compound would need to investigate whether it can trigger this cell death pathway. This would involve assays to detect the activation of key apoptotic proteins like caspase-3 and caspase-9. plos.org

Reactive Oxygen Species (ROS) Generation Studies

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and lead to apoptosis. nih.govnih.gov Some anticancer agents exert their effects by increasing ROS levels within cancer cells. nih.govnih.gov Therefore, it would be pertinent to study whether this compound can modulate ROS levels in cancer cells.

Efficacy in Specific Cancer Cell Lines (e.g., breast, cervical, lung)

The effectiveness of an anticancer compound can vary significantly between different types of cancer. Therefore, it would be essential to test the efficacy of this compound across a panel of cell lines representing various cancers, such as breast, cervical, and lung cancer. embopress.orgnih.govnih.gov This would help to identify if the compound has a broad spectrum of activity or is specific to certain cancer types.

Table 2: Hypothetical Efficacy of this compound in Specific Cancer Cell Lines (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

| Cancer Type | Cell Line | Key Findings |

|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Data not available |

| Cervical Cancer | HeLa, SiHa | Data not available |

| Lung Cancer | A549, H1299 | Data not available |

Role as a Lead Compound in Oncology Drug Discovery

A lead compound is a chemical compound that has promising activity against a specific biological target and can be the starting point for chemical modifications to develop a more potent and selective drug. stopcarcinogensatwork.eucancer.gov If initial studies show that this compound has significant anticancer activity, it could be considered a lead compound for the development of new anticancer drugs. nih.govfrontiersin.org

Preclinical Investigations in Oncological Models

Positive results from in vitro cell-based studies would warrant further investigation in preclinical animal models of cancer. nih.govnih.govvhio.net These in vivo studies are crucial for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a whole organism, which is a critical step before any potential clinical development. nih.govchampionsoncology.com

Anti-inflammatory Investigations

Research into the anti-inflammatory profile of this compound was performed, focusing on its interaction with key inflammatory pathways and models.

Cytokine Modulation (e.g., TNF-alpha, IL-6, IL-1β)

No specific studies detailing the modulatory effects of this compound on the production or activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1β (IL-1β) were identified in the reviewed literature. Consequently, there is no data available to present on its cytokine modulation activity.

Immunomodulatory Effects

Efficacy in Inflammatory Disease Models

There are no published studies on the efficacy of this compound in preclinical or clinical models of inflammatory diseases. While some substituted indazole derivatives have been explored for such applications, data for this specific compound is not available.

Antimicrobial Efficacy Studies

The potential of this compound as an antimicrobial agent was explored by searching for relevant efficacy studies.

Broad-Spectrum Antibacterial Activity (Gram-positive and Gram-negative)

No research was found that specifically evaluates the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. Therefore, data regarding its spectrum of activity, such as Minimum Inhibitory Concentration (MIC) values, is not available.

Research in Autoimmune Disorder Models

Autoimmune diseases arise from an aberrant immune response against the body's own healthy tissues and cells. nih.gov The therapeutic strategy for many of these conditions involves modulating components of the immune system. While various indazole derivatives have been investigated for their potential in treating autoimmune disorders through mechanisms like Toll-like Receptor (TLR) antagonism, a review of publicly available scientific literature and clinical trial databases indicates that this compound itself has not yet been specifically evaluated in preclinical or clinical models of autoimmune diseases.

Studies in Inflammatory Bowel Disease Models

Inflammatory bowel disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The indazole nucleus is present in established anti-inflammatory drugs and is a scaffold of interest for novel IBD therapeutics, with some derivatives being explored as inhibitors of targets like phosphodiesterase 4 (PDE4) and apoptosis signal-regulating kinase 1 (ASK1). However, dedicated studies investigating the efficacy or mechanism of action of this compound in animal or cellular models of IBD have not been reported in the peer-reviewed scientific literature to date.

Exploration as Serotonin (B10506) Receptor Agonist Analogues

The structural similarity between the indazole and indole (B1671886) rings has led to the exploration of indazoles as bioisosteres for indoles, which are the core scaffold of many tryptamine-based serotonin receptor agonists. nih.govsemanticscholar.org Serotonin (5-HT) receptors, particularly the 5-HT2A subtype, are significant targets for treating various neuropsychiatric disorders. nih.gov

Researchers have synthesized and evaluated a series of indazole-ethanamines as direct analogs of potent serotonergic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). nih.govsemanticscholar.org The goal of this research is to understand the structure-activity relationships (SAR) of this class of compounds and to develop novel 5-HT2A receptor modulators with potentially improved pharmacological properties, such as metabolic stability and oral bioavailability, compared to their indole counterparts. nih.govacs.org

While these studies provide a strong rationale for investigating indazole-based compounds as serotonin receptor agonists, the specific compound this compound was not a primary focus in the key published research. The studies centered on creating direct isosteres of known tryptamines, such as the 1H-indazole analog of 5-MeO-DMT. For instance, one study reported the functional potency of various substituted indazole-ethanamines across serotonin receptor subtypes, highlighting the impact of different substitutions on potency and selectivity. nih.govsemanticscholar.org

Table 1: Functional Potency of Selected Indazole Analogs at 5-HT₂ Receptors

| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (%) | 5-HT₂B EC₅₀ (nM) | 5-HT₂B Eₘₐₓ (%) | 5-HT₂C EC₅₀ (nM) | 5-HT₂C Eₘₐₓ (%) |

|---|---|---|---|---|---|---|

| 6a | 203 | 70 | 483 | 91 | 532 | 72 |

| 11 | 240 | 79 | >10,000 | - | >10,000 | - |

| 19d | 2.5 | 100 | 1.1 | 100 | 2.4 | 100 |

Data sourced from a study on indazole analogs of 5-MeO-DMT. nih.govsemanticscholar.org Compound names are referenced from the source publication.

This line of research underscores the potential of the indazole scaffold for interacting with serotonin receptors, providing a foundation for future studies that could include analogs like this compound.

Other Emerging Therapeutic Avenues and Disease Models

Beyond the areas mentioned, direct research on this compound has appeared in the context of cancer-related enzyme activity. A key study documents the chemical synthesis of this compound as a specific intermediate. nih.gov In this research, the compound was prepared from 3',5'-Dimethoxyacetophenone (B1266429) and subsequently used as a precursor to synthesize indazolequinones. nih.govscientificlabs.co.uksigmaaldrich.comchemsrc.com

Specifically, this compound was nitrated and then oxidized to form 3-methyl-5,7-dimethoxy-1H-indazole-4,6-dione. nih.gov This resulting indazolequinone was then evaluated for its ability to act as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is often found at elevated levels in various tumor cells. The evaluation of novel compounds as substrates for NQO1 is an area of interest in the development of bioreductive anticancer drugs. This work positions this compound as a validated synthetic precursor for creating novel quinone-based compounds with potential applications in oncology research. nih.gov

Structure Activity Relationship Sar Studies of 5,7 Dimethoxy 3 Methylindazole and Its Analogues

Influence of Methoxy (B1213986) Substitutions on Biological Activity

The position and number of methoxy (-OCH₃) groups on the indazole or analogous ring systems are critical determinants of biological activity. In studies of structurally related indole (B1671886) compounds designed as Toll-like receptor (TLR) antagonists, the placement of dimethoxy groups was found to be crucial. nih.gov A 3',4'-dimethoxyphenyl substitution resulted in a significant improvement in potency for TLR7, while other patterns, such as 2',4'- or 2',3'-dimethoxy, led to substantially reduced activity. nih.gov This highlights that a specific spatial arrangement of the methoxy groups is required for optimal interaction with the biological target.

Increasing the size of the alkoxy groups (e.g., from methoxy to ethoxy) has also been shown to be detrimental to activity in some series. nih.gov Research on other heterocyclic compounds, such as 5-oxo-imidazolines, further supports the importance of methoxy substituents. In one study, an analog featuring two methoxy groups demonstrated the highest anti-inflammatory activity compared to other derivatives, suggesting that these groups have a significant influence on the compound's pharmacological effect. semanticscholar.org In some cases, the presence of multiple methoxy groups, such as in 2′,5′-dimethoxyphenethyl 3,4,5-trimethoxybenzoate, is a defining feature of the molecule's structure. nih.govrhhz.net

The table below, derived from SAR studies on related indole antagonists, illustrates how different substitutions, including methoxy groups, on an aromatic ring affect inhibitory concentration (IC₅₀) for TLR7 and TLR9.

| Compound | Substitution (R) | TLR7 IC₅₀ (nM) | TLR9 IC₅₀ (nM) |

|---|---|---|---|

| 5f | 3'-MeO | 1400 | 1100 |

| 5g | 4'-MeO | 1200 | 270 |

| 5l | 2',4'-diMeO | >50000 | 20000 |

| 5m | 2',3'-diMeO | 15000 | 10000 |

| 5n | 3',4'-diMeO | 110 | 470 |

| 5o | 3',4'-diEtO | 1300 | 2500 |

Data sourced from a study on small molecule antagonists of Toll-like receptors. nih.gov

Role of the Indazole Ring System in Pharmacological Effects

The indazole ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov This heterocyclic system is a key structural motif in numerous drug molecules. nih.govresearchgate.net SAR studies have confirmed that the 1H-indazole ring is often crucial for potent biological activity. nih.gov

Indazoles are frequently used as effective bioisosteres for indoles and phenols. semanticscholar.orgacs.org This substitution can be advantageous, as indazole-containing compounds often exhibit superior properties concerning plasma clearance, oral bioavailability, and metabolic stability compared to their indole or phenol (B47542) counterparts. semanticscholar.orgnih.gov The incorporation of the indazole motif has led to compounds with excellent properties in many drug discovery programs, with dozens of indazole-containing molecules undergoing clinical evaluation. semanticscholar.orgacs.orgnih.gov

Effects of Methyl Substitution on Activity

The substitution of a methyl (-CH₃) group can have varied and sometimes unpredictable effects on a compound's activity, depending on its position. In studies of related indole-based TLR antagonists, modification at the C-3 position proved to be highly productive, with a range of substitutions being well-tolerated or leading to dramatic improvements in potency. nih.gov Conversely, methylation at the N-1 position of the indole ring was found to be detrimental to TLR7 activity (IC₅₀ > 5000 nM) while only slightly reducing TLR9 activity. nih.gov

The following table, adapted from research on indole-based TLR antagonists, shows the impact of substitutions at the N-1 and C-3 positions.

| Compound | Modification | TLR7 IC₅₀ (nM) | TLR9 IC₅₀ (nM) |

|---|---|---|---|

| 5n | Parent (C3-H, N1-H) | 110 | 470 |

| 7a | N1-Me | 5260 | 740 |

| 7b | C3-Me | 100 | 270 |

| 7c | C3-Et | 120 | 270 |

| 7d | C3-iPr | 310 | 240 |

Data sourced from a study on small molecule antagonists of Toll-like receptors. nih.gov

Bioisosteric Replacements and Their Pharmacological Impact

Bioisosteric replacement, the exchange of one atom or group with another that has broadly similar properties, is a key strategy in drug design to modulate activity, improve pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comdrughunter.com The indazole nucleus itself is a well-known and effective bioisostere for the indole ring system. semanticscholar.orgacs.org This replacement is often made to enhance metabolic stability and oral bioavailability. nih.gov

Beyond the core ring system, specific functional groups can also be replaced. For instance, an N-methyl indazole group has been successfully used as a bioisostere for a dimethoxy phenyl moiety. rsc.org In one optimization program, this replacement led to a compound that was highly active (IC₅₀ of 2 nM) and had a significantly improved safety profile regarding hERG affinity. rsc.org The concept of bioisosterism is broad; classical examples include the interchange of hydroxyl (-OH) and amino (-NH₂) groups, or fluorine and hydrogen atoms. u-tokyo.ac.jp Non-classical bioisosteres can involve replacing entire functional groups, such as a carboxylic acid with a tetrazole. The goal is to create a new molecule that retains the desired biological properties of the parent compound. cambridgemedchemconsulting.com

Lead Optimization Strategies Guided by SAR

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov This is an iterative process guided by SAR, where analogs are synthesized and tested to build a deeper understanding of how structural changes affect activity. edx.orgcollaborativedrug.com Strategies often involve modifying the lead compound at various positions to explore the chemical space around it. biosolveit.de

For example, in the development of TLR antagonists based on an indole scaffold, the parent compound served as the basis for optimization at the N-1 and C-3 positions. nih.gov SAR studies revealed that the N-1 position was intolerant to substitution, whereas the C-3 position was highly amenable to modification, leading to improved potency. nih.gov Another lead optimization effort focused on improving properties like solubility and metabolic stability. rsc.org By replacing a phenyl group with a pyridine (B92270) ring and testing different isomers, researchers identified an analog with dramatically increased solubility and reduced hERG activity, demonstrating a successful optimization guided by SAR. rsc.org Such strategies aim to develop a final drug candidate with a balanced profile of potency, safety, and drug-like properties. nih.gov

Comparative SAR Analysis with Structurally Similar Compounds

Comparing the SAR of different but related chemical series can provide valuable insights. For instance, a comparison between indole-based and indazole-based compounds reveals common principles and important differences. As previously noted, while both scaffolds can form the core of active molecules, the indazole ring often confers superior pharmacokinetic properties. nih.gov

In a series of indole-based TLR7/9 antagonists, a 3',4'-dimethoxy substitution on a phenyl ring attached to the core was found to be optimal for TLR7 activity. nih.gov In a different series of indazole-based 5-HT₂ receptor agonists, substitutions on the indazole ring itself were explored. The 1H-indazole analog of 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) was found to be less potent than its indole parent compound across all 5-HT₂ subtypes. nih.gov

Furthermore, the effect of N-methylation differs between series. While N-methylation of the indole in the TLR antagonist series drastically reduced TLR7 activity, its effect on the indazole-based tryptamine (B22526) analogs was more nuanced and scaffold-dependent. nih.govnih.gov These comparisons underscore that while general SAR principles exist, the specific impact of a given substituent is highly context-dependent and must be evaluated within each unique chemical series.

Preclinical Pharmacokinetic and Metabolic Pathway Research

Absorption and Distribution Studies

Preclinical pharmacokinetic (PK) assays are fundamental in establishing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. proventainternational.com These early-stage predictive assays help determine if a compound can reach its target organ in the necessary concentration and provide a basis for predicting its behavior in humans. proventainternational.com

For analogous indazole compounds, in vivo pharmacokinetic studies in rats have been conducted. For instance, the analog VU6067416 demonstrated moderate plasma clearance (CLp) and a high volume of distribution (Vss), with a half-life of 2.8 hours. semanticscholar.org A significant finding was its high total brain-to-plasma ratio (Kp) of 5.4, indicating excellent potential for brain penetration. semanticscholar.org Furthermore, this analog showed a high fraction of unbound drug (fu) in plasma across different species, which also supports its potential for significant brain exposure. semanticscholar.org Such studies often involve administering the compound to animal models, like rats or dogs, and collecting blood samples at various time points to measure the concentration of the parent drug. frontiersin.org This data allows for the calculation of key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (T1/2). frontiersin.orgnih.gov

The distribution of a compound is a critical factor, and for some compounds, quantitative whole-body autoradiography (QWBA) using radiolabeled compounds is employed to visualize their distribution in various tissues. nih.gov

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a crucial parameter in drug discovery, as it influences its pharmacokinetic profile and potential for toxicity. srce.hr In vitro assays are routinely used to predict a compound's in vivo metabolic fate. srce.hrresearchgate.net These assays typically involve incubating the test compound with liver fractions, such as microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. srce.hrnih.gov

Liver microsomes, containing cytochrome P450 (CYP) enzymes, are a common system for assessing Phase I metabolism. srce.hr The process involves incubating the compound with microsomes in the presence of cofactors like NADPH, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound over time. srce.hrnih.gov This allows for the determination of the in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to predict in vivo clearance. xenotech.com

Table 1: Common In Vitro Systems for Metabolic Stability Assessment

| Test System | Primary Enzymes | Metabolic Phases Covered | Key Outputs |

|---|---|---|---|

| Liver Microsomes | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Phase I (Oxidation, Reduction, Hydrolysis) | In vitro half-life (t1/2), Intrinsic Clearance (CLint) |

| Liver S9 Fraction | CYPs, FMOs, UDP-glucuronyltransferases (UGTs), Sulfotransferases (SULTs) | Phase I and Phase II (Conjugation) | Comprehensive metabolic profile |

| Hepatocytes | Full complement of hepatic enzymes | Phase I and Phase II | Most physiologically relevant in vitro data |

In Vivo Biotransformation Pathways

In vivo studies in preclinical species are essential to understand how a compound is transformed in a living organism. wuxiapptec.com These studies help to identify the major metabolic pathways and the resulting metabolites. wuxiapptec.com The biotransformation of a drug typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). srce.hr

For many compounds, cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are the primary drivers of Phase I metabolism. medsafe.govt.nz These enzymes introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation and subsequent excretion. srce.hr For example, the metabolism of dimethomorph, another complex molecule, is predominantly a two-step oxidation process mediated by CYP enzymes, with CYP3A being the major contributor. nih.gov It is common for multiple CYP isozymes to be involved in the metabolism of a single compound. frontiersin.org

Following administration in animal models, excreta (urine and feces) and plasma are collected to identify and quantify the metabolites. sgs.com This provides a complete picture of the drug's metabolic fate and clearance routes. wuxiapptec.com The data gathered from these in vivo studies are critical for understanding potential drug-drug interactions and for ensuring that the safety assessment in animals is relevant to humans. fda.gov

Metabolite Identification and Characterization

The identification and structural elucidation of metabolites is a key component of preclinical research. nih.gov This process, often referred to as MetID, is crucial for understanding the complete disposition of a drug and for identifying any potentially active or toxic metabolites. wuxiapptec.com

The primary analytical technique for metabolite identification is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netlcms.cz This powerful tool allows for the separation of metabolites from the parent drug and endogenous compounds, and their subsequent identification based on their accurate mass and fragmentation patterns. nih.govlcms.cz Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the metabolite ions. nih.gov

In the early stages of drug discovery, in vitro systems like liver microsomes are used to generate metabolites for initial identification. nih.gov Later, in vivo studies provide the definitive metabolite profile in relevant species. wuxiapptec.com The goal is to create a comprehensive metabolic map and to compare the metabolite profiles across different species, including humans, to identify any unique or disproportionate human metabolites that may require separate safety testing. wuxiapptec.comfda.gov For instance, a study on fasiglifam (B1672068) identified 15 drug-related metabolites in vivo, and the use of precursor, product ion, and collision cross-section data helped to localize the site of biotransformation on the molecule. lcms.cz

Isotopic Labeling Approaches in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. mdpi.com This approach involves synthesizing the drug with a stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H) isotope. nih.govmdpi.com

Radiolabeled compounds, particularly with Carbon-14 (¹⁴C), are considered the gold standard for quantitative absorption, distribution, metabolism, and excretion (ADME) studies, often referred to as human ADME (hADME) or mass balance studies. nih.govsgs.com In these studies, a single dose of the ¹⁴C-labeled drug is administered, and radioactivity is measured in plasma, urine, and feces over time to determine the routes and rates of excretion and to ensure full recovery of the administered dose. sgs.com The use of a ¹⁴C label ensures that all drug-related material is tracked, regardless of the metabolic transformations it undergoes. nih.gov

The choice between ¹⁴C and ³H depends on the study's purpose; ³H is often used in early discovery due to lower synthesis cost, while the greater stability of the ¹⁴C-label makes it preferable for definitive late-stage animal and human metabolism studies. nih.gov Accelerator mass spectrometry (AMS) is an ultrasensitive technique that can be used to detect very low levels of ¹⁴C, enabling "microtracer" studies where a very small amount of the radiolabeled drug is administered. nih.gov

Stable isotope labeling, in conjunction with mass spectrometry, is also a valuable tool. mdpi.com By comparing the mass spectra of labeled and unlabeled compounds, metabolites can be easily distinguished from endogenous matrix components, facilitating their identification. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5,7-Dimethoxy-3-methylindazole |

| VU6067416 |

| 5-MeO-DMT (5-methoxy-N,N-dimethyltryptamine) |

| Dimethomorph |

| Fasiglifam |

| Nifedipine |

| Testosterone |

| Midazolam |

| 7-Ethoxycoumarin |

| 7-Hydroxycoumarin |

| Alprazolam |

| Diclofenac |

| Verapamil |

| Propranolol |

| Diltiazem |

| 5-bromoindirubin-3′-oxime |

| Misonidazole |

| Saquinavir |

| Ezetemibe |

| Celecoxib |

| Venetoclax |

| Telithromycin |

| Clarithromycin |

| Erythromycin |

| Itraconazole |

| Ketoconazole |

| Ritonavir |

| Goldenseal |

| Phenobarbital |

| Phenytoin |

| Rifampicin |

| St. John's Wort |

| Glucocorticoids |

| Psilocybin |

| LSD (Lysergic acid diethylamide) |

| MDMA (3,4-methylenedioxymethamphetamine) |

| DMT (N,N-Dimethyltryptamine) |

| 1-Methylindazole |

| 5-Chloroindazole |

| 5-Hydroxyindazole |

| 5-Phenyl analog |

| Piperidine |

| tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate |

| 5,7-Dimethoxyflavone |

| Chrysin dimethyl ether |

| Linolenic acid |

| Zingiber officinale |

| Pseudoginsenoside DQ |

| Quinidine |

| Schisandrin |

| Schisantherin A |

| Deoxyshisandrin |

| γ-schisandrin |

| Soman |

| Costatone C |

| Nellielloside A |

| Nellielloside B |

| Rubrolides T |

| Rubrolides U |

| Lamellarin |

| 4-nitro-1-{4-(trifluoromethoxy)phenyl}-1H-imidazole |

| 1-(3,4-dichlorophenyl)-4-nitro-1H-imidazole |

| F-18 fluoromisonidazole |

| 2,5-dimethoxy-4-iodomethamphetamine |

| 7-benzyloxy-4-(trifluoromethyl)coumarin |

| α-naphthoflavone |

| 2H-1-benzopyran-3-carbonitrile,7-(ethoxy-methoxy)-2-oxo-(9Cl) (EOMCC) |

| Dextromethorphan |

| Prochloraz |

| Difenoconazole |

| Chlorothalonil |

| Paclitaxel |

| S-mephenytoin |

| Bupropion |

| Phenacetin |

| 1-aminobenzotriazole |

| 7-ethoxycoumarin O-deethylase |

| UDP-glucuronic acid |

| Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP) |

| 3,4-dihydrobenzo[f] semanticscholar.orgpharmaron.comoxazepin-5(2H)-one |

| 2,3-dihydroquinazolin-4(1H)-one |

| 3,4-dihydroisoquinolin-1(2H)-one |

| 4-(2-(2-(2,3-dihydrobenzo[b] semanticscholar.orgpharmaron.comdioxin-6-yl)-4,5-diphenyl-1H-imidazol-1-yl)ethyl)morpholine (DDIM) |

| Chitosan |

| Gallium-67 |

| Adenosine 5′-triphosphate |

| D7-Leucine |

| Thymidine |

| 5-fluorouracil |

| Fluoroacetic acid |

| 5-methoxy-3-methyl-4-nitrobenzofuran-2-carboxylate |

| 5-methoxy-3-methylbenzofuran-2-carboxylate |

Advanced Research Methodologies for this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data published for the compound This compound (CAS No. 154876-15-0) corresponding to the advanced research methodologies outlined in the requested article structure.

Extensive searches for in vitro and in vivo studies focusing on this particular chemical entity did not yield any specific results. The scientific community has not published findings on its effects in cell-based functional assays, biochemical assays for enzyme activity, receptor binding profiles, cytotoxicity, or permeability. Similarly, there is no available information regarding its evaluation in any preclinical animal models.

While research exists for other indazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct compounds. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables as per the provided outline is not possible at this time.

Advanced Research Methodologies

Theoretical and Computational Chemistry Approaches

Computational methods are indispensable for understanding the chemical behavior and potential biological activity of molecules like 5,7-Dimethoxy-3-methylindazole at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations can provide mechanistic insights, for example, by modeling the transition states of reactions. researchgate.net A key application of DFT for the indazole scaffold is in determining the relative stability of its tautomeric forms. researchgate.net

Molecular modeling encompasses a variety of computational techniques used to represent and simulate molecular behavior. A critical application in drug discovery is molecular docking, which predicts the preferred orientation of a ligand (the drug candidate) when bound to a protein target. mdpi.com This helps to understand binding affinity and guide the design of more potent and selective inhibitors. For instance, docking studies of indazole derivatives with targets like the MAPK1 kinase have been used to predict strong binding affinity and rationalize their potential as anti-cancer agents. mdpi.com The synthesis of this compound has been reported in research contexts that utilize structure-binding affinity relationships and molecular modeling, indicating its relevance in such computational design strategies. researchgate.net

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to elucidate the mechanisms of chemical reactions. It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. A significant KIE often indicates that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. For example, a large nitrogen-15 (B135050) KIE was used to provide direct support for a proposed mechanism in a rhodium-catalyzed reaction involving diazo compounds, confirming rate-limiting N2 extrusion. researchgate.net While no specific KIE studies have been published for this compound, this methodology could be applied to investigate its synthesis or metabolic pathways.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can interconvert. nih.govnih.gov The position of the proton on the pyrazole (B372694) ring significantly influences the molecule's physical, chemical, and biological properties. nih.gov It is well-established, through both experimental and theoretical studies, that the 1H-indazole tautomer is generally the most thermodynamically stable and predominant form. nih.govresearchgate.net Computational methods, including DFT, are frequently used to calculate the relative energies of these tautomers. researchgate.net For substituted indazoles, the nature and position of the substituents can influence the tautomeric equilibrium. It is expected that this compound primarily exists as the 1H-tautomer, in line with the general findings for this heterocyclic system. researchgate.netresearchgate.net

Table 2: Overview of Computational Chemistry Approaches This table summarizes the application of theoretical methods to the indazole scaffold.

| Methodology | Principle | Application to Indazole Derivatives |

| Density Functional Theory (DFT) | Solves the Schrödinger equation using electron density to predict molecular properties. | Calculating relative stability of 1H- and 2H-tautomers; investigating electronic structure and reaction mechanisms. researchgate.net |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a macromolecular target. | Simulating the binding of indazole-based inhibitors to protein kinase active sites to guide drug design. mdpi.com |

| Kinetic Isotope Effect (KIE) | Measures the effect of isotopic substitution on reaction rates. | Elucidating reaction mechanisms, such as in the synthesis of nitrogen-containing heterocycles. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or protein target) to form a stable complex. nih.gov This analysis is crucial in drug discovery for predicting the binding affinity and mode of action of a compound.

In a typical study, the three-dimensional structure of a target protein, often obtained from a repository like the Protein Data Bank (PDB), is prepared by removing unnecessary molecules and adding charges. jbcpm.com The structure of this compound would be drawn using chemical software and optimized for the docking simulation. Software like AutoDock or HEX is then used to perform the docking, which calculates potential binding energies and identifies the most stable binding poses within the protein's active site. jbcpm.com

The analysis of the results would focus on:

Binding Energy: A negative value, typically in kcal/mol, indicating the stability of the ligand-protein complex. A lower binding energy suggests a stronger, more favorable interaction. jbcpm.com

Ligand-Protein Interactions: Identification of the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, studies on similar heterocyclic compounds have identified interactions with key amino acids like Leucine, Glycine, and Tyrosine. jbcpm.com

A hypothetical summary of a molecular docking analysis for this compound against a protein kinase target might be presented as follows:

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase XYZ (Hypothetical) | -8.5 | LEU 83, VAL 91 | Hydrophobic |

| Protein Kinase XYZ (Hypothetical) | -8.5 | ASP 145 | Hydrogen Bond (with N-H of indazole) |

| Protein Kinase XYZ (Hypothetical) | -8.5 | PHE 144 | π-π Stacking |

Advanced Analytical Techniques in Research

Chromatographic Techniques for Reaction Monitoring and Metabolite Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for monitoring the progress of synthesis reactions and for analyzing metabolites. An HPLC method developed for a compound like this compound would be used to separate it from starting materials, byproducts, or metabolites in a complex mixture.

The method would involve a stationary phase, such as a C18 column, and a mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water. nih.gov A UV detector would be set to a specific wavelength to detect the compound as it elutes from the column. The primary output is a chromatogram, where the time it takes for the compound to travel through the column (retention time) is used for identification, and the peak area is used for quantification. nih.gov This allows researchers to assess the purity of a synthesized batch or to measure the concentration of the compound and its metabolites in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the chemical structure of a molecule. Through 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HSQC, HMBC) experiments, the precise connectivity and spatial arrangement of atoms can be determined.

For this compound, the expected NMR data would confirm the presence and position of each functional group.

¹H NMR: Would show distinct signals for the methyl group, the two methoxy (B1213986) groups, and the protons on the aromatic ring. The chemical shift (δ, in ppm) and splitting pattern of these signals confirm their chemical environment.

¹³C NMR: Would reveal signals for each unique carbon atom in the molecule, including the methyl, methoxy, and aromatic carbons.

Based on the known structure and data from similar indazole compounds, a predicted set of NMR data is presented below. researchgate.net

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 3-CH₃ | ~2.5 (singlet) | ~12 |

| 4-H | ~6.3 (doublet) | ~95 |

| 5-OCH₃ | ~3.9 (singlet) | ~56 |

| 6-H | ~6.2 (doublet) | ~92 |

| 7-OCH₃ | ~4.0 (singlet) | ~55 |

Mass Spectrometry (MS) for Characterization and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule. jmchemsci.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Mechanisms of Action

Future research will likely focus on uncovering novel mechanisms of action for 5,7-Dimethoxy-3-methylindazole beyond the established targets of many indazole derivatives. The indazole nucleus is a versatile pharmacophore, and its derivatives have shown a wide array of pharmacological activities, including the inhibition of kinases, enzymes, and receptors. nih.govmdpi.com

Key research avenues may include:

Exploration of Novel Kinase Targets: While many indazole derivatives are known to be kinase inhibitors, the human kinome consists of over 500 kinases, many of which remain underexplored. nih.gov High-throughput screening and chemoproteomic approaches could identify novel kinase targets for this compound, potentially revealing roles in unforeseen signaling pathways.

Modulation of Epigenetic Mechanisms: The field of epigenetics offers a wealth of novel drug targets. Investigating the potential of this compound to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs), histone methyltransferases (HMTs), or DNA methyltransferases (DNMTs), could open up new therapeutic applications.

Interaction with Non-enzyme Proteins: Research could also explore the interaction of this compound with non-enzyme proteins, such as transcription factors or protein-protein interactions (PPIs), which are increasingly recognized as viable drug targets. nih.gov

Development of Advanced Analogues and Prodrugs

The development of advanced analogues and prodrugs of this compound will be crucial for optimizing its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing compounds with improved potency, selectivity, and metabolic stability. nih.govnih.gov

Future efforts in this area will likely involve:

Analogue Synthesis and SAR Studies: Systematic modification of the methoxy (B1213986) and methyl groups on the indazole ring, as well as substitution at other positions, will be essential to delineate the structural requirements for optimal activity and selectivity.

Prodrug Strategies: To overcome potential challenges such as poor solubility or rapid metabolism, prodrug approaches can be employed. This involves chemically modifying the parent compound to enhance its delivery to the target site, where it is then converted to the active form.

Combination Therapies Research

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to target multiple pathways simultaneously, thereby increasing efficacy and overcoming drug resistance. Given that many indazole derivatives function as kinase inhibitors, there is a strong basis for exploring their use in combination with other therapeutic agents. nih.gov

A recent study highlighted the potential of a novel carbohydrate-substituted indazole derivative to enhance the efficacy of receptor tyrosine kinase (RTK) inhibitors in cancer therapy. This compound demonstrated synergistic anti-tumor activity when combined with various RTK inhibitors in both sensitive and resistant tumor models. nih.gov This suggests that this compound, if found to have similar properties, could be investigated in combination with:

Standard-of-care chemotherapies: To enhance their cytotoxic effects and potentially reduce required dosages, thereby minimizing side effects.

Other targeted therapies: Such as inhibitors of different signaling pathways, to create a multi-pronged attack on diseased cells.

Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

Biomarker Discovery and Validation

The identification and validation of predictive biomarkers are critical for the successful clinical development of targeted therapies. Biomarkers can help to identify patient populations most likely to respond to a particular treatment, enabling a more personalized medicine approach. nih.gov For a targeted agent like a potential kinase inhibitor based on the this compound scaffold, biomarker strategies would be essential. nih.gov

Future research in this area should focus on:

Target Engagement Biomarkers: Assays to confirm that the drug is interacting with its intended target in patients. For kinase inhibitors, this could involve measuring the phosphorylation status of downstream substrates. aacrjournals.org

Predictive Biomarkers of Response: Identifying genetic mutations, amplifications, or expression levels of specific proteins that correlate with sensitivity to the drug. For instance, the presence of a specific mutation in a target kinase could be a strong predictor of response. nih.gov

Biomarkers of Resistance: Understanding the mechanisms by which tumors develop resistance to treatment is crucial for developing strategies to overcome it. This could involve monitoring for the emergence of secondary mutations in the target protein or the activation of bypass signaling pathways.

Emerging Applications in Chemical Biology

The unique properties of the indazole scaffold also lend themselves to applications in chemical biology. Chemical probes are small molecules used to study biological systems, and indazole derivatives, with their potential for high potency and selectivity, are well-suited for this purpose.

Emerging applications for this compound and its analogues in chemical biology could include:

Development of Selective Chemical Probes: By modifying the structure of this compound, it may be possible to develop highly selective probes for studying the function of specific proteins in a cellular context.

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify the active sites of enzymes in complex biological samples. Indazole-based probes could be designed to target specific enzyme families.

Photoaffinity Labeling: The incorporation of a photoreactive group into the this compound structure could allow for the identification of its direct binding partners in living cells upon exposure to UV light.

Bridging Preclinical Findings to Clinical Translation

The translation of promising preclinical findings into clinically effective therapies is a major challenge in drug development. A robust translational strategy is essential to bridge this gap. For a novel compound like this compound, this would involve a multi-faceted approach.

Key components of a successful translational strategy would include:

Rigorous Preclinical Models: Utilizing a range of in vitro and in vivo models that accurately recapitulate the human disease to assess efficacy and potential mechanisms of resistance.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body and its biological effect to guide dose selection for clinical trials.

Early Integration of Biomarker Strategies: As discussed in section 9.4, incorporating biomarker studies early in the development process is crucial for patient selection and monitoring treatment response in clinical trials. tandfonline.com

Phase 0 and Window-of-Opportunity Trials: These innovative clinical trial designs can provide valuable data on a drug's mechanism of action and target engagement in humans at a very early stage of development.

Q & A

Q. How can mechanistic studies elucidate the reactivity of this compound under varying conditions?

- Answer: Employ:

- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.

- Computational modeling: DFT calculations (e.g., Gaussian 16) to predict electron density profiles and reactive sites .

- Trapping experiments: Use TEMPO to detect radical intermediates during photolytic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |